molecular formula C15H28O2 B14641936 2-Butenoic acid, 3-methyl-, decyl ester CAS No. 56500-46-0

2-Butenoic acid, 3-methyl-, decyl ester

Cat. No.: B14641936
CAS No.: 56500-46-0
M. Wt: 240.38 g/mol
InChI Key: CCXPZXOKHQNDHA-UHFFFAOYSA-N
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Description

2-Butenoic acid, 3-methyl-, decyl ester, also known as decyl senecioate or decyl 3-methyl-2-butenoate, is an organic compound with the molecular formula C15H28O2 and a molecular weight of 240.3816 g/mol . This compound is an ester derived from 3-methyl-2-butenoic acid and decanol. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3-methyl-, decyl ester typically involves the esterification of 3-methyl-2-butenoic acid with decanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process .

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3-methyl-, decyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Hydrolysis: 3-Methyl-2-butenoic acid and decanol.

    Reduction: Decanol and 3-methyl-2-butanol.

    Oxidation: Various carboxylic acids and oxidized derivatives.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-methyl-, decyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3-methyl-2-butenoic acid and decanol, which can then participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use, such as its role in organic synthesis or its potential biological activity .

Properties

CAS No.

56500-46-0

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

decyl 3-methylbut-2-enoate

InChI

InChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-17-15(16)13-14(2)3/h13H,4-12H2,1-3H3

InChI Key

CCXPZXOKHQNDHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C=C(C)C

Origin of Product

United States

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